molecular formula C8H9N3S2 B14181312 4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole CAS No. 926268-32-8

4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole

Cat. No.: B14181312
CAS No.: 926268-32-8
M. Wt: 211.3 g/mol
InChI Key: RVDHDSDCDNKYGY-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole is a heterocyclic compound that contains both thiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole can be achieved through a multi-step process. One common method involves the reaction of thiophene-3-carbaldehyde with thiosemicarbazide to form the intermediate 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s hydrazinylmethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-3-yl)-1,3-thiazole
  • 4-(Thiophen-3-yl)-1,3-thiazole
  • 4-(Hydrazinylmethyl)-1,3-thiazole

Uniqueness

4-(Hydrazinylmethyl)-2-(thiophen-3-yl)-1,3-thiazole is unique due to the presence of both hydrazinylmethyl and thiophen-3-yl groups, which confer distinct chemical and biological properties

Properties

CAS No.

926268-32-8

Molecular Formula

C8H9N3S2

Molecular Weight

211.3 g/mol

IUPAC Name

(2-thiophen-3-yl-1,3-thiazol-4-yl)methylhydrazine

InChI

InChI=1S/C8H9N3S2/c9-10-3-7-5-13-8(11-7)6-1-2-12-4-6/h1-2,4-5,10H,3,9H2

InChI Key

RVDHDSDCDNKYGY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)CNN

Origin of Product

United States

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